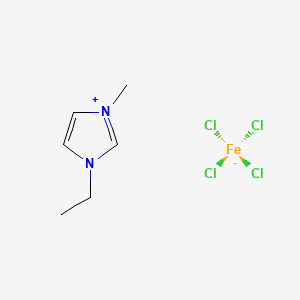

1-Ethyl-3-methylimidazolium Tetrachloroferrate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSZFQMHQHFXCD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659788 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850331-04-3 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Tetrachloroferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate ([EMIM][FeCl₄]): A Magnetic Ionic Liquid

Abstract

This technical guide provides an in-depth exploration of the magnetic ionic liquid (MIL) 1-Ethyl-3-methylimidazolium Tetrachloroferrate, commonly referred to as [EMIM][FeCl₄]. This document details the synthesis, physicochemical properties, and potential applications of this unique material, which combines the desirable characteristics of ionic liquids with a strong response to external magnetic fields.[1][2][3] We will delve into the causality behind experimental choices in its preparation and characterization, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The guide includes detailed experimental protocols, data presented in a structured format for clarity, and visual diagrams to elucidate key processes and concepts.

Introduction: The Advent of Magnetic Ionic Liquids

Room temperature ionic liquids (RTILs) are salts with melting points below 100°C, typically composed of a bulky organic cation and an organic or inorganic anion.[3] Their negligible vapor pressure, non-flammability, high thermal and chemical stability, and high ionic conductivity have positioned them as "green solvents" and versatile materials in catalysis, electrochemistry, and separation processes.[3][4][5]

A fascinating subclass of these materials is the magnetic ionic liquids (MILs), which are paramagnetic at room temperature without the need for suspended magnetic particles.[3][4][6] Their magnetism is an intrinsic property, arising from the incorporation of a paramagnetic species, such as a transition metal or lanthanide, into the cation or anion.[1][2][3] this compound, [EMIM][FeCl₄], is a prime example of an anion-based MIL, where the magnetic properties are conferred by the tetrachloroferrate(III) anion.[3] This unique combination of properties opens the door for innovative applications where magnetic separability is advantageous.[7][8]

Synthesis of [EMIM][FeCl₄]: A Self-Validating Protocol

The synthesis of [EMIM][FeCl₄] is a straightforward metathesis reaction that exemplifies the modular nature of ionic liquid preparation. The rationale behind this approach is the direct combination of the desired cation and anion precursors in a 1:1 molar ratio.

Causality of Precursor Selection

-

1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl): This is the source of the organic cation. It is a common and commercially available imidazolium salt. The chloride anion is a good leaving group, facilitating the exchange with the tetrachloroferrate anion.

-

Iron(III) Chloride (FeCl₃): This anhydrous salt serves as the source of the paramagnetic iron(III) center and the chloride ligands that form the [FeCl₄]⁻ anion. The use of anhydrous FeCl₃ is critical to prevent the formation of hydrated iron species, which would alter the properties of the final product.

Detailed Experimental Protocol

Materials:

-

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) (≥98% purity)

-

Anhydrous iron(III) chloride (FeCl₃) (≥99% purity)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Vacuum line

Procedure:

-

Inert Atmosphere: Due to the hygroscopic nature of the reactants, the entire synthesis should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add equimolar amounts of 1-ethyl-3-methylimidazolium chloride and anhydrous iron(III) chloride.[9]

-

Solvent Addition: Add a minimal amount of anhydrous dichloromethane to facilitate stirring and ensure a homogeneous reaction mixture. The solvent will be removed later.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours, indicated by a color change to a dark, reddish-brown liquid.

-

Solvent Removal: Once the reaction is complete, remove the solvent under vacuum to yield the pure [EMIM][FeCl₄] ionic liquid.

-

Drying and Storage: The resulting ionic liquid should be further dried under high vacuum to remove any residual solvent or moisture. Store the final product under an inert atmosphere.[10]

Synthesis Workflow Diagram

References

- 1. Magnetic Ionic Liquids: Current Achievements and Future Perspectives with a Focus on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Magnetic ionic liquids: synthesis, properties and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Magnetic ionic liquids: synthesis, properties and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. mdpi.com [mdpi.com]

- 9. Confinement Effects on the Magnetic Ionic Liquid this compound(III) | MDPI [mdpi.com]

- 10. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

An In-depth Technical Guide to the Magnetic Properties of [EMIM][FeCl4]

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The magnetic ionic liquid, 1-ethyl-3-methylimidazolium tetrachloroferrate(III) ([EMIM][FeCl4]), represents a fascinating class of materials at the intersection of ionic liquids and magnetism. [ 16, 17 ] Its unique combination of negligible vapor pressure, thermal stability, and tunable magnetic properties has garnered significant interest for a wide range of applications, from responsive materials in separation processes to novel drug delivery vectors. [ 8, 18 ] This guide provides a comprehensive technical overview of the magnetic characteristics of [EMIM][FeCl4], grounded in experimental evidence and theoretical understanding, to empower researchers in harnessing its potential.

Fundamental Magnetic Behavior: From Paramagnetism to Antiferromagnetic Ordering

At ambient temperatures, [EMIM][FeCl4] exhibits paramagnetic behavior, a characteristic feature of materials containing unpaired electrons that do not magnetically interact with each other. [ 3, 5 ] The magnetic moments of the high-spin Fe(III) centers (S = 5/2) within the [FeCl4]⁻ anions are randomly oriented, resulting in a net magnetization of zero in the absence of an external magnetic field. [ 5, 8 ]

Upon cooling, a significant magnetic transition occurs. Below a critical temperature, known as the Néel temperature (Tₙ), which is approximately 3.8 K, [EMIM][FeCl4] undergoes a phase transition to a long-range antiferromagnetically ordered state. [ 1, 2, 4, 7 ] In this state, the magnetic moments of adjacent Fe(III) ions align in an antiparallel fashion, leading to a near-zero net magnetic moment even in the presence of a weak external magnetic field. [ 4, 7 ]

The temperature dependence of the magnetic susceptibility follows the Curie-Weiss law at temperatures above the ordering temperature, with a small negative Weiss constant indicative of weak antiferromagnetic interactions. [ 8 ]

The Superexchange Mechanism: A Bridge for Magnetic Communication

The long-range magnetic ordering in [EMIM][FeCl4] is a testament to the presence of a superexchange mechanism, which facilitates magnetic coupling between the Fe(III) centers despite the relatively large distances separating them. [ 1, 2 ] This interaction is not a direct overlap of the iron d-orbitals but is mediated by the intervening chloride ligands. The proposed pathway involves Fe-Cl···Cl-Fe bridges, where the spin information is relayed from one iron center to another through the p-orbitals of the chloride ions. [ 1, 2 ] The geometry of these interactions, including the Fe-Cl and Cl-Cl distances and the Fe-Cl-Cl angles, is critical in determining the strength and nature of the magnetic coupling. [ 2 ]

Probing the Magnetic Landscape: Key Experimental Techniques

A multi-faceted experimental approach is essential to fully characterize the magnetic properties of [EMIM][FeCl4]. The following techniques provide critical insights into its magnetic structure and behavior.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the cornerstone for investigating the bulk magnetic properties of materials. It offers unparalleled sensitivity for measuring magnetic moments as a function of temperature and applied magnetic field.

Table 1: Key Magnetic Parameters of [EMIM][FeCl4] Determined by SQUID Magnetometry

| Parameter | Value | Reference |

| Néel Temperature (Tₙ) | ~3.8 K | [ 1, 4 ] |

| Saturation Magnetization (at 2 K) | ~4.3 µB/Fe | [ 4, 7 ] |

| Theoretical Saturation Magnetization (Fe³⁺, S=5/2) | 5 µB/Fe | [ 1, 4 ] |

| Weiss Constant (θ) | ~ -2.5 K | [ 8 ] |

Neutron Diffraction

Neutron diffraction is a powerful technique for directly probing the microscopic magnetic structure. Neutrons, possessing a magnetic moment, scatter from the ordered magnetic moments in a material, giving rise to magnetic Bragg peaks in the diffraction pattern that are absent in the paramagnetic state. This technique has been instrumental in confirming the long-range antiferromagnetic ordering in [EMIM][FeCl4] and determining the arrangement of the magnetic moments in the crystal lattice. [ 9, 10 ]

Mössbauer Spectroscopy

External Influences on Magnetism: Pressure and Confinement

The magnetic properties of [EMIM][FeCl4] are not static but can be tuned by external stimuli, opening avenues for creating responsive magnetic materials.

The Impact of Pressure

Applying hydrostatic pressure to [EMIM][FeCl4] has a profound effect on its magnetic ordering. Low applied pressures are sufficient to induce a transition from an antiferromagnetic to a ferrimagnetic ordering. [ 1, 2 ] This pressure-induced modification of the magnetic interactions is likely due to subtle changes in the crystal structure, which alter the superexchange pathways. [ 1, 2 ]

The Role of Confinement

Confining [EMIM][FeCl4] within the nanopores of materials like SBA-15 silica can suppress the long-range antiferromagnetic ordering. [ 6 ] This effect is attributed to the disruption of the crystal lattice and the Fe-Cl···Cl-Fe superexchange pathways at the interface with the pore walls. [ 6 ] The degree of suppression is dependent on the pore size, highlighting the potential to tailor the magnetic properties through nanostructuring. [ 6 ]

Experimental Protocols

Synthesis and Purification of [EMIM][FeCl4]

A common method for synthesizing [EMIM][FeCl4] involves a direct reaction between 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and iron(III) chloride (FeCl₃).

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Equimolar amounts of [EMIM]Cl and anhydrous FeCl₃ are used. It is crucial to handle anhydrous FeCl₃ in an inert atmosphere (e.g., a glovebox) due to its hygroscopic nature.

-

Reaction: The reactants are mixed in a suitable solvent, such as dichloromethane or acetonitrile, or can be reacted neat. The reaction is typically stirred at room temperature for several hours.

-

Purification: The resulting ionic liquid is often washed with a non-polar solvent like hexane to remove any unreacted starting materials or organic impurities. The solvent is then removed under vacuum. Further purification can be achieved by recrystallization or by using activated charcoal to remove colored impurities.

-

Drying: The final product should be thoroughly dried under high vacuum to remove any residual solvent and moisture, as water can affect the magnetic properties.

Caption: Workflow for the synthesis of [EMIM][FeCl4].

SQUID Magnetometry Measurements

Step-by-Step Measurement Protocol:

-

Sample Preparation: A small, accurately weighed amount of the [EMIM][FeCl4] sample is sealed in a gelatin capsule or a similar non-magnetic sample holder.

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

ZFC Data Collection: A small magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased.

-

Field Cooling (FC): The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same applied magnetic field used for the ZFC measurement.

-

FC Data Collection: The magnetic moment is measured as the temperature is increased. The divergence of the ZFC and FC curves below the Néel temperature is a characteristic feature of magnetic ordering.

-

Isothermal Magnetization: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., 2 K) to determine the saturation magnetization.

Caption: SQUID magnetometry measurement protocol.

Neutron Diffraction Experiment

Conceptual Workflow:

-

Sample Preparation: A deuterated sample of [EMIM][FeCl4] is often preferred to reduce the incoherent scattering from hydrogen, which improves the signal-to-noise ratio. The sample is loaded into a suitable container (e.g., a vanadium can).

-

Data Collection above Tₙ: A diffraction pattern is collected at a temperature well above the Néel temperature (e.g., 10 K) to obtain the nuclear structure.

-

Data Collection below Tₙ: The sample is cooled to a temperature below the Néel temperature (e.g., 2 K), and another diffraction pattern is collected.

-

Data Analysis: The diffraction pattern taken above Tₙ is subtracted from the one taken below Tₙ to isolate the magnetic scattering. The positions and intensities of the magnetic Bragg peaks are then used to determine the magnetic structure.

Caption: Conceptual workflow for a neutron diffraction experiment.

Conclusion and Future Outlook

The magnetic ionic liquid [EMIM][FeCl4] presents a rich playground for fundamental magnetic studies and the development of advanced functional materials. Its transition from a simple paramagnet to a long-range ordered antiferromagnet at low temperatures, governed by a subtle superexchange mechanism, is a key characteristic. The ability to manipulate this magnetic ordering through external stimuli like pressure and confinement underscores its potential for creating smart, responsive systems. Future research will likely focus on further elucidating the structure-property relationships, exploring new applications in areas such as catalysis and drug delivery, and designing novel magnetic ionic liquids with enhanced magnetic properties at or near room temperature.

1-Ethyl-3-methylimidazolium Tetrachloroferrate as a magnetic ionic liquid

An In-depth Technical Guide to the Magnetic Ionic Liquid: 1-Ethyl-3-methylimidazolium Tetrachloroferrate ([EMIm][FeCl4])

Authored by: Gemini, Senior Application Scientist

Foreword: The field of materials science is continuously evolving, driven by the pursuit of novel compounds with tunable properties. Among these, ionic liquids (ILs) have emerged as a significant class of materials, offering a unique combination of characteristics such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities.[1] The incorporation of paramagnetic metal centers into the ionic framework has given rise to Magnetic Ionic Liquids (MILs), a subclass that responds to external magnetic fields. This guide provides a comprehensive technical overview of one of the most well-characterized MILs, this compound, [EMIm][FeCl₄]. We will delve into its synthesis, fundamental properties, and burgeoning applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Conceptual Framework: From Ionic Liquids to Magnetic Actuation

An ionic liquid is a salt with a melting point below 100 °C.[1] This low melting point is a result of the molecular structure, which typically consists of a large, asymmetric organic cation and an organic or inorganic anion. This asymmetry frustrates the formation of a stable crystal lattice, keeping the material in a liquid state over a wide temperature range.

The innovation of MILs lies in the strategic selection of the anion or cation to include a paramagnetic species. In the case of [EMIm][FeCl₄], the magnetic properties are conferred by the tetrachloroferrate(III) anion, [FeCl₄]⁻. The high-spin Fe³⁺ ion within this complex provides the paramagnetic character, making the entire liquid susceptible to magnetic fields. This property opens up a plethora of applications where remote control over the material's position and phase is advantageous.

Synthesis and Verification of [EMIm][FeCl₄]

The synthesis of [EMIm][FeCl₄] is a straightforward metathesis reaction that has become a standard protocol in many laboratories. The reliability of this synthesis is paramount for ensuring the purity and, consequently, the predictable behavior of the resulting MIL.

Experimental Protocol: Synthesis of [EMIm][FeCl₄]

This protocol describes the synthesis from equimolar amounts of 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) and anhydrous iron(III) chloride (FeCl₃).[2]

Materials:

-

1-ethyl-3-methylimidazolium chloride ([EMIm]Cl)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of anhydrous FeCl₃ to a dry Schlenk flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to the flask to dissolve the FeCl₃. The solution will typically appear dark brown.

-

Reactant Addition: In a separate Schlenk flask, dissolve an equimolar amount of [EMIm]Cl in anhydrous DCM.

-

Reaction: Slowly add the [EMIm]Cl solution to the stirring FeCl₃ solution via cannula transfer at room temperature. The reaction is typically exothermic.

-

Stirring: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete reaction.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: The resulting dark, viscous liquid should be dried under high vacuum for several hours to remove any residual solvent and moisture. The final product is the magnetic ionic liquid, [EMIm][FeCl₄].

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous reactants and solvents is critical. The [FeCl₄]⁻ anion is sensitive to hydrolysis, which would lead to the formation of iron oxides and compromise the magnetic properties of the final product.

-

Inert Atmosphere: Prevents moisture from the air from interfering with the reaction.

-

Equimolar Stoichiometry: Ensures the complete conversion of the starting materials to the desired product without the presence of unreacted halide precursors, which could alter the physicochemical properties. The purity can be verified using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and chemical states.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [EMIm][FeCl₄].

Physicochemical and Magnetic Properties

The utility of [EMIm][FeCl₄] is defined by its distinct physical and magnetic characteristics.

Physicochemical Data

The following table summarizes key properties of [EMIm][FeCl₄], which are essential for designing experimental setups and applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Cl₄FeN₂ | [3] |

| Molecular Weight | 308.81 g/mol | [4] |

| Melting Point | 18 °C | [4] |

| Ionic Conductivity (293 K) | 1.8 × 10⁻² S cm⁻¹ | [5][6] |

| CAS Number | 850331-04-3 | [3] |

Magnetic Behavior: A Deeper Dive

At room temperature, [EMIm][FeCl₄] behaves as a simple paramagnet, meaning it is attracted to a magnetic field but does not retain any magnetism once the field is removed. Its most fascinating property, however, emerges at cryogenic temperatures.

Below a Néel temperature (Tₙ) of approximately 3.8 K, the magnetic moments of the individual [FeCl₄]⁻ anions align in an antiparallel fashion, leading to a long-range antiferromagnetic ordering.[2][7][8][9][10] This is a collective phenomenon where the material transitions into a magnetically ordered state. The magnetization becomes saturated with a value of 4.3 µB/Fe, close to the theoretical value of 5 µB/Fe for a high-spin Fe³⁺ ion.[8][10]

Interestingly, this magnetic ordering is highly sensitive to external pressure. Applying even low pressures can modify the magnetic interactions, inducing a transition from an antiferromagnetic to a ferrimagnetic state.[7][9] This tunability is of significant interest for developing magneto-responsive materials. The magnetic ordering is believed to be mediated by superexchange pathways through Fe-Cl···Cl-Fe interactions between adjacent anions.[7][9]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H11Cl4FeN2 | CID 44629868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of [EMIM][FeCl4]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Tetrachloroferrate(III) ([EMIM][FeCl₄])

Introduction

This compound(III), denoted as [EMIM][FeCl₄], is a prominent member of the magnetic ionic liquids (MILs) class. These materials are unique as they are composed entirely of ions and exhibit a significant response to magnetic fields.[1] Unlike conventional magnetic solids, [EMIM][FeCl₄] combines the advantageous properties of ionic liquids—such as low volatility, high thermal stability, and electrochemical stability—with the magnetic characteristics derived from the paramagnetic tetrachloroferrate(III) anion.[2][3] This dual nature makes it a compelling candidate for a wide array of applications, including as a solvent and catalyst in green chemistry, an electrolyte in advanced energy storage devices, and a medium for separations.[2][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of [EMIM][FeCl₄], grounded in experimental data and established scientific principles. It is designed for researchers and scientists who require a deep technical understanding of this material, from its synthesis to its advanced characterization.

Synthesis and Structural Characterization

The synthesis of [EMIM][FeCl₄] is typically achieved through a two-step process involving the formation of an imidazolium halide precursor followed by an anion exchange reaction. This method allows for high purity and yield.

Experimental Protocol: Synthesis of [EMIM][FeCl₄]

Part A: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

-

Reactant Preparation: In a nitrogen-filled glovebox, add equimolar amounts of 1-methylimidazole and ethyl chloride to a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Causality: The reaction is sensitive to moisture and air; an inert atmosphere prevents side reactions and degradation of reactants.

-

Reaction: Heat the mixture at a controlled temperature (typically 60-70 °C) with vigorous stirring for 24-48 hours. The product, [EMIM]Cl, will form as a white solid.

-

Purification: After the reaction is complete, cool the flask to room temperature. Wash the resulting solid product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified [EMIM]Cl under high vacuum for at least 24 hours to remove any residual solvent.

Part B: Anion Exchange to form [EMIM][FeCl₄]

-

Dissolution: Dissolve the dried [EMIM]Cl and an equimolar amount of anhydrous iron(III) chloride (FeCl₃) separately in a minimal amount of a suitable dry solvent (e.g., dichloromethane or acetonitrile).

-

Mixing: Slowly add the FeCl₃ solution to the [EMIM]Cl solution under constant stirring in an inert atmosphere. The mixture will turn a characteristic dark orange or brown color.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours to ensure complete anion exchange.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification and Drying: Wash the resulting viscous liquid with a non-polar solvent to remove any non-ionic impurities. Dry the final product, [EMIM][FeCl₄], under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 48 hours to remove all traces of solvent and moisture. The final product should be an orange to brown liquid.[2]

Caption: Workflow for the two-step synthesis of [EMIM][FeCl₄].

Structural Properties

The fundamental unit of [EMIM][FeCl₄] consists of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the tetrachloroferrate(III) ([FeCl₄]⁻) anion. The Fe³⁺ ion in the anion is in a high-spin d⁵ electronic state, which is the source of the material's magnetic properties.[5] The crystal structure reveals distinct layers of cations and anions, and the material is known to exhibit polymorphism, with different crystalline forms observed at different temperatures.[6]

Table 1: Core Physical and Chemical Properties of [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁Cl₄FeN₂ | [2] |

| Molecular Weight | 308.81 g/mol | [2] |

| Appearance | Orange to brown liquid | [2] |

| Density (calculated) | ~1.3182 g/cm³ at 293.15 K | [7] |

| CAS Number | 850331-04-3 |[2] |

Magnetic Properties

[EMIM][FeCl₄] is distinguished by its temperature-dependent magnetic behavior. While it behaves as a simple paramagnet at higher temperatures, it undergoes a phase transition to a long-range antiferromagnetic state at very low temperatures.[8][9][10] This ordering is believed to be mediated by superexchange pathways involving Fe-Cl···Cl-Fe interactions between adjacent anions.[11]

At temperatures above the ordering temperature, the magnetic susceptibility follows the Curie-Weiss law. However, below a critical temperature known as the Néel temperature (Tₙ), the magnetic moments of the Fe³⁺ ions align in an antiparallel fashion, characteristic of an antiferromagnet.[1] The application of hydrostatic pressure has been shown to modify these magnetic interactions, inducing a transition from antiferromagnetic to ferrimagnetic ordering.[11][12]

Table 2: Key Magnetic Properties of [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Néel Temperature (Tₙ) | ~3.8 K | [8][11] |

| Weiss Temperature (θ) | ~ -2 K to -4 K | [1][12] |

| Saturation Magnetization (at 2 K) | ~4.3 µB/Fe | [8][9] |

| Theoretical Saturation for Fe³⁺ (S=5/2) | 5 µB/Fe |[1] |

Experimental Protocol: Magnetic Susceptibility Measurement

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Preparation: A small, precisely weighed amount of [EMIM][FeCl₄] (typically 5-10 mg) is sealed in a gelatin capsule or a similar sample holder. Causality: Sealing the sample is crucial to prevent atmospheric contamination and ensure accurate mass measurement for magnetization normalization.

-

Mounting: The sample is mounted in a straw and loaded into the SQUID magnetometer.

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature (e.g., 300 K) down to the lowest accessible temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Data Acquisition (ZFC): A small DC magnetic field (e.g., 100 Oe) is applied. The magnetic moment is then measured as the temperature is swept upwards from 2 K to 300 K.

-

Field Cooling (FC): The sample is cooled again from 300 K to 2 K, this time under the same applied DC magnetic field (100 Oe).

-

Data Acquisition (FC): The magnetic moment is measured as the temperature is swept upwards from 2 K to 300 K. The divergence between the ZFC and FC curves below the Néel temperature confirms the magnetic ordering transition.

-

Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied field and the molar amount of the sample. The peak in the ZFC curve corresponds to the Néel temperature (Tₙ).

Caption: Experimental workflow for ZFC/FC magnetic susceptibility measurements.

Thermal Properties and Phase Behavior

The thermal behavior of [EMIM][FeCl₄] is complex, involving multiple phase transitions. It exists as a liquid at room temperature and undergoes crystallization upon cooling. Studies have identified a melting point at approximately 287.5 K (14.35 °C) and a solid-solid phase transition at a lower temperature of around 256.8 K (-16.35 °C).[4][13] Confinement of the ionic liquid within mesoporous materials has been shown to significantly depress these transition temperatures.[4][13][14] The material exhibits good thermal stability, with decomposition reported to begin above 230 °C.[12]

Table 3: Thermal Properties of Unconfined [EMIM][FeCl₄]

| Property | Value | Source(s) |

|---|---|---|

| Melting Point (Tₘ) | ~287.5 K (14.35 °C) | [4][13] |

| Enthalpy of Fusion (ΔHfus) | 63.5 J/g | [4] |

| Solid-Solid Transition | ~256.8 K (-16.35 °C) | [4][13] |

| Decomposition Temperature | > 230 °C |[12] |

Experimental Protocol: TGA and DSC Analysis

Instrumentation: A simultaneous Thermal Analyzer (STA) or separate Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of [EMIM][FeCl₄] is placed into an appropriate crucible (e.g., aluminum for DSC, alumina for TGA).

-

TGA Protocol (Stability):

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Causality: The inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition.

-

Heat the sample from room temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of significant mass loss is taken as the decomposition temperature.

-

-

DSC Protocol (Phase Transitions):

-

Place the hermetically sealed crucible in the DSC cell. An empty, sealed crucible is used as a reference.

-

Cool the sample from room temperature to a low temperature (e.g., 173 K or -100 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold at the low temperature for a few minutes to ensure thermal equilibrium.

-

Heat the sample back to room temperature at the same controlled rate.

-

Record the heat flow as a function of temperature. Endothermic peaks on the heating scan correspond to phase transitions (solid-solid and melting). The peak area is integrated to determine the enthalpy of the transition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of Magnetic Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Confinement Effects on the Magnetic Ionic Liquid this compound(III) | NSF Public Access Repository [par.nsf.gov]

An In-depth Technical Guide to GSK1016790A (CAS No. 850331-04-3): A Potent and Selective TRPV4 Agonist for Research and Drug Development

This guide provides a comprehensive technical overview of GSK1016790A, a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the transient receptor potential vanilloid 4 (TRPV4) ion channel. With full editorial control, this document delves into the core properties, mechanism of action, and diverse applications of this potent and selective agonist, offering field-proven insights and detailed experimental context.

Introduction: Unveiling a Key Modulator of TRPV4 Function

GSK1016790A has emerged as an indispensable small molecule for elucidating the multifaceted roles of the TRPV4 channel, a non-selective cation channel implicated in a wide array of physiological and pathophysiological processes.[1][2] TRPV4 is a known sensor of physical and chemical stimuli, including mechanical stress, temperature, and osmolarity.[2] The compound's high potency and selectivity make it a superior tool compared to earlier, less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[3][4] This guide will navigate the technical landscape of GSK1016790A, providing a foundational understanding for its effective application in research and preclinical studies.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of GSK1016790A is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | [5] |

| CAS Number | 942206-85-1 (Note: Some databases incorrectly associate 850331-04-3 with another compound) | [3][6][7] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [3][5][7] |

| Molecular Weight | 655.61 g/mol | [1][3][8] |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Mechanism of Action: Potent and Selective Activation of the TRPV4 Channel

GSK1016790A functions as a potent and selective agonist of the TRPV4 channel.[1] Its primary mechanism involves binding to the TRPV4 channel, inducing a conformational change that opens the channel pore and allows for the influx of cations, most notably calcium (Ca²⁺).[1][8]

Potency and Efficacy

The potency of GSK1016790A is demonstrated by its low nanomolar effective concentrations (EC₅₀) for eliciting Ca²⁺ influx in various cell types expressing TRPV4. This makes it a highly efficient tool for activating the channel at concentrations that are less likely to produce off-target effects.

| Cell Line | Species | EC₅₀ Value (nM) | Source(s) |

| HEK cells | Human | 2.1 | [1][6][8] |

| HEK cells | Mouse | 18 | [1][6][8] |

| Choroid plexus epithelial cells | Not Specified | 34 | [8] |

| HEK293 cells (cytoplasmic aggregation) | Not Specified | 31 | [9] |

Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other members of the TRP channel family, such as TRPM8 and TRPA1, where it shows no activity at concentrations up to 20 μM. This selectivity is crucial for attributing observed physiological effects specifically to the activation of TRPV4.

Downstream Signaling Pathways: From Ion Flux to Cellular Response

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This leads to the modulation of various downstream effectors, influencing a wide range of cellular functions.

Endothelial Nitric Oxide Synthase (eNOS) Activation

A key consequence of TRPV4 activation in endothelial cells is the stimulation of endothelial nitric oxide synthase (eNOS).[10][11] The influx of Ca²⁺ leads to the phosphorylation and activation of eNOS, partially through the CaMKK/AMPK pathway.[10][11] The resulting production of nitric oxide (NO) plays a crucial role in vasodilation and the regulation of vascular tone.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 3. GSK-1016790A, TRPV4 channel agonist (CAS 942206-85-1) | Abcam [abcam.com]

- 4. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of the Ionic Liquid [EMIM][FeCl4]

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Thermal Stability in Ionic Liquid Applications

The expanding role of ionic liquids (ILs) in diverse scientific fields, from catalytic synthesis to advanced drug delivery systems, necessitates a thorough understanding of their fundamental physicochemical properties. Among these, thermal stability is a critical parameter that dictates the operational window and safety of any application involving these novel materials. This guide provides an in-depth technical exploration of the thermal stability of 1-ethyl-3-methylimidazolium tetrachloroferrate ([EMIM][FeCl4]), a magnetic ionic liquid of significant interest. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between molecular structure, experimental conditions, and thermal degradation, thereby empowering researchers to make informed decisions in their work.

The Physicochemical Landscape of [EMIM][FeCl4]

[EMIM][FeCl4] is an ionic liquid composed of an imidazolium cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and a tetrachloroferrate ([FeCl₄]⁻) anion. This combination results in a salt that is liquid at or near room temperature and exhibits interesting magnetic properties due to the presence of the Fe³⁺ ion.[1][2][3][4][5] The physicochemical properties of [EMIM][FeCl4] can be tailored by altering the cation and anion, a hallmark of ionic liquids.[6]

Before delving into its thermal stability, it is essential to recognize its fundamental thermal transitions. [EMIM][FeCl4] exhibits a melting point at approximately 287.5 K (14.35 °C) and a solid-solid phase transition at 256.8 K (-16.35 °C).[7][8] These phase behaviors, determined by Differential Scanning Calorimetry (DSC), are crucial for understanding the material's state under various storage and application conditions.

Deciphering Thermal Stability: Methodologies and Mechanistic Insights

The thermal stability of an ionic liquid is not a single value but rather a profile of its behavior under thermal stress. Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating this property.[1][6][9]

The Power of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique allows for the determination of key thermal stability indicators:

-

Onset Decomposition Temperature (T_onset_): The temperature at which significant mass loss begins. This is a primary indicator of the upper-temperature limit for short-term applications.

-

Temperature of Maximum Decomposition Rate (T_peak_): The temperature at which the rate of mass loss is highest, as indicated by the peak of the derivative thermogravimetry (DTG) curve.[10]

-

Long-Term Thermal Stability: Assessed through isothermal TGA, where the sample is held at a constant temperature for an extended period to measure mass loss over time. This is crucial for applications requiring prolonged exposure to elevated temperatures.[1]

A calculated boiling point for [EMIM][FeCl4] of 681.20 K (408.05 °C) provides a theoretical upper limit for its thermal stability, though experimental decomposition is expected to occur at lower temperatures.[11]

The Causality of Decomposition: A Mechanistic Perspective

The thermal decomposition of imidazolium-based ionic liquids is not a random process; it is governed by the chemical nature of the constituent ions. For imidazolium halides, the primary decomposition pathway is a nucleophilic substitution reaction (S_N_2 mechanism).[12] In this mechanism, the halide anion attacks one of the alkyl groups (ethyl or methyl) on the imidazolium cation, leading to the cleavage of the C-N bond and the formation of volatile products: a haloalkane and a 1-alkylimidazole.[7]

Given the presence of the tetrachloroferrate anion ([FeCl₄]⁻), a similar mechanism is anticipated for [EMIM][FeCl4]. The chloride ions from the [FeCl₄]⁻ complex can act as nucleophiles, attacking the ethyl or methyl groups of the [EMIM]⁺ cation.

Anticipated Primary Decomposition Products:

-

1-Ethyl-3-methylimidazole

-

Chloroethane

-

Chloromethane

-

Iron(III) chloride and its derivatives

The relative prevalence of chloroethane versus chloromethane will depend on the relative accessibility of the ethyl and methyl groups to nucleophilic attack.

A Validated Protocol for Assessing the Thermal Stability of [EMIM][FeCl4]

To ensure the generation of reliable and reproducible data, a rigorously defined experimental protocol is paramount. The following section outlines a self-validating system for the thermogravimetric analysis of [EMIM][FeCl4].

Sample Preparation: The Foundation of Accuracy

Ionic liquids are often hygroscopic, and the presence of water can significantly impact their thermal stability. Therefore, proper sample preparation is a critical first step.

Step-by-Step Sample Preparation:

-

Drying: Place a sample of [EMIM][FeCl4] in a vacuum oven at 50 °C for at least 96 hours in the presence of a desiccant such as phosphorus pentoxide (P₂O₅).[1]

-

Water Content Verification: After drying, determine the water content using Karl Fischer titration to ensure it is below 220 ppm.[1]

-

Inert Atmosphere Handling: Due to its potential sensitivity to air and moisture, handle the dried [EMIM][FeCl4] in a glove box under an inert atmosphere (e.g., argon or nitrogen) prior to TGA analysis.

Thermogravimetric Analysis (TGA) Workflow

This workflow is designed to provide a comprehensive thermal stability profile of [EMIM][FeCl4].

Experimental Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Platinum or ceramic pans are recommended.[9]

-

Sample Size: 4–8 mg for temperature-ramped TGA and 7–8 mg for isothermal TGA.[9]

-

Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[6][13]

Workflow Diagram:

Caption: Workflow for the thermogravimetric analysis of [EMIM][FeCl4].

Temperature-Ramped TGA Procedure:

-

Place the prepared sample (4-8 mg) in the TGA pan.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.[9]

-

Record the mass loss as a function of temperature.

Isothermal TGA Procedure:

-

Based on the T_onset_ determined from the ramped experiment, select a temperature significantly lower than T_onset_ for the isothermal study.

-

Heat the sample (7-8 mg) to the chosen isothermal temperature at a rapid rate (e.g., 20 °C/min).[1]

-

Hold the sample at this temperature for an extended period (e.g., 10 hours) and record the mass loss over time.[1]

Quantitative Data and Interpretation

Table 1: Thermal Properties of [EMIM][FeCl4] and Related Compounds

| Property | [EMIM][FeCl4] (Expected/Calculated) | Related Imidazolium ILs (for comparison) | Reference |

| Melting Point | 287.5 K (14.35 °C) | - | [7][8] |

| Solid-Solid Phase Transition | 256.8 K (-16.35 °C) | - | [7][8] |

| Calculated Boiling Point | 681.20 K (408.05 °C) | - | [11] |

| Onset Decomposition (T_onset_) | >300 °C (Anticipated) | [BMIM][Br]: ~293 °C | [14] |

| Long-Term Stability (T₀.₀₁/₁₀h) | To be determined experimentally | Varies significantly with IL structure | [1] |

Note: The anticipated T_onset_ for [EMIM][FeCl4] is an educated estimation based on the thermal stability of similar imidazolium-based ionic liquids.

Concluding Remarks for the Practicing Scientist

The thermal stability of [EMIM][FeCl4] is a multifaceted property that is critical for its successful implementation in research and development. This guide has provided a framework for understanding and evaluating this property, grounded in established analytical techniques and mechanistic principles. By adhering to rigorous experimental protocols and interpreting data within the context of the underlying chemical processes, researchers can confidently define the operational limits of this and other ionic liquids. The interplay between the imidazolium cation and the tetrachloroferrate anion dictates the decomposition pathway, which is presumed to proceed via an S_N_2 mechanism. For any application, particularly in drug development where thermal processing may be involved, a thorough assessment of both short-term and long-term thermal stability is not just recommended but essential for ensuring the integrity and safety of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl 4] | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajer.org [ajer.org]

- 7. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 8. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. physchemres.org [physchemres.org]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

solubility of 1-Ethyl-3-methylimidazolium Tetrachloroferrate in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Tetrachloroferrate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, often abbreviated as [C2mim]FeCl4, is a fascinating member of the ionic liquid (IL) family. It is distinguished by its magnetic properties, which arise from the presence of the tetrachloroferrate(III) anion[1][2]. This unique characteristic, combined with the inherent properties of ionic liquids such as low volatility, high thermal stability, and tunable physicochemical properties, makes [C2mim]FeCl4 a compound of significant interest in various fields, including catalysis, electrochemistry, and as a medium for separations[1][2].

This technical guide provides a comprehensive overview of the . Understanding the solubility of this ionic liquid is paramount for its effective application, as it dictates its miscibility with reactants and products, its behavior in extraction processes, and its suitability as a solvent for various chemical transformations. This guide is intended for researchers, scientists, and drug development professionals who are considering the use of this magnetic ionic liquid in their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of [C2mim]FeCl4 is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H11Cl4FeN2 | [3] |

| Molar Mass | 308.81 g/mol | [3] |

| Appearance | Orange to brown viscous liquid | [3] |

| Melting Point | 18 °C | [3] |

| Magnetic Properties | Paramagnetic | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically a straightforward two-step process, beginning with the quaternization of 1-methylimidazole, followed by anion exchange.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([C2mim]Cl)

The precursor, 1-ethyl-3-methylimidazolium chloride, is synthesized by the reaction of 1-methylimidazole with chloroethane[4]. This reaction is a classic quaternization of an amine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and chloroethane.

-

The reaction is often exothermic and may require initial cooling in an ice bath to control the reaction rate.

-

Following the initial reaction, the mixture is typically heated to reflux (around 60-70 °C) with constant stirring for 24-48 hours to ensure complete reaction[4].

-

After cooling to room temperature, the crude product is washed several times with a solvent in which the product is insoluble but the starting materials and byproducts are soluble (e.g., ethyl acetate or diethyl ether) to purify the [C2mim]Cl.

-

The purified 1-ethyl-3-methylimidazolium chloride is then dried under vacuum to remove any residual solvent.

Step 2: Synthesis of this compound ([C2mim]FeCl4)

The final product is obtained through an anion exchange reaction between 1-ethyl-3-methylimidazolium chloride and an iron(III) chloride salt[5].

Protocol:

-

Equimolar amounts of 1-ethyl-3-methylimidazolium chloride and anhydrous iron(III) chloride are mixed together[5].

-

The reaction can be performed with or without a solvent. If a solvent is used, it should be one in which both reactants are soluble, but the product may be less so, or one that can be easily removed.

-

The mixture is stirred at room temperature until the reaction is complete, which is often indicated by a color change to a deep orange or brown.

-

If a byproduct salt is formed (e.g., if a metathesis reaction with a different iron salt is used), it is removed by filtration.

-

The final product, this compound, is then dried under vacuum to remove any volatiles.

Caption: Synthesis workflow for this compound.

Solubility of this compound in Organic Solvents

The solubility of ionic liquids is a complex phenomenon governed by the interplay of Coulombic forces, van der Waals interactions, hydrogen bonding, and the entropy of mixing. The general principle of "like dissolves like" provides a preliminary guide.

General Solubility Trends for Imidazolium-Based Ionic Liquids

For imidazolium-based ionic liquids, several factors influence their solubility in organic solvents:

-

Alkyl Chain Length on the Cation: Increasing the length of the alkyl chain on the imidazolium cation generally increases its solubility in non-polar organic solvents and decreases its solubility in polar solvents[6][7][8].

-

Nature of the Anion: The anion plays a crucial role in determining the solubility. For instance, ionic liquids with anions like hexafluorophosphate ([PF6]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) tend to be more hydrophobic and thus more soluble in non-polar organic solvents compared to those with smaller, more coordinating anions like chloride (Cl⁻) or bromide (Br⁻). The tetrachloroferrate ([FeCl4]⁻) anion is relatively large and can be expected to influence solubility significantly.

-

Polarity of the Solvent: Polar solvents are more likely to dissolve polar ionic liquids, while non-polar solvents are better for non-polar ionic liquids.

Qualitative and Quantitative Solubility Data for [C2mim]FeCl4

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its structure and available information, a qualitative assessment can be made.

| Organic Solvent | Polarity Index | Expected Solubility | Rationale |

| Hexane | 0.1 | Very Low / Immiscible | [C2mim]FeCl4 is a salt with significant charge separation, making it highly polar. Hexane is a non-polar alkane. |

| Toluene | 2.4 | Moderate | The aromatic nature of toluene allows for some π-π interactions with the imidazolium ring, potentially leading to better solubility than in alkanes. |

| Dichloromethane | 3.1 | Moderate to High | Dichloromethane is a polar aprotic solvent that can effectively solvate ions. |

| Acetone | 5.1 | Moderate to High | Acetone is a polar aprotic solvent capable of dissolving many ionic compounds. |

| Methanol | 5.1 | High | Methanol is a polar protic solvent that can engage in hydrogen bonding and effectively solvate both the cation and the anion. |

| Water | 10.2 | Low | While water is highly polar, the overall hydrophobicity of the ethyl and methyl groups on the cation and the nature of the tetrachloroferrate anion can lead to limited water solubility. Indeed, the analogous 1-butyl-3-methylimidazolium tetrachloroferrate is reported to have low water solubility[9]. |

Experimental Protocol for Determining the Solubility of [C2mim]FeCl4

Given the limited availability of quantitative data, a reliable experimental protocol for determining the solubility of this compound is essential for researchers. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method.

Principle

A supersaturated solution of the ionic liquid in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the ionic liquid in the saturated solution is determined analytically.

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, methanol)

-

Thermostatted shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation of the Ionic Liquid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps.

-

Add a known volume of the desired organic solvent to each vial. The amount of ionic liquid should be sufficient to ensure that a solid or separate liquid phase of the IL remains after equilibration, indicating a saturated solution.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved ionic liquid remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for several hours (e.g., 6-12 hours) to allow for the separation of the undissolved ionic liquid from the saturated solution.

-

To further ensure complete separation of any suspended microdroplets or fine particles of the ionic liquid, centrifuge the vials at a moderate speed for a set period (e.g., 15-30 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-weighed syringe or a pipette. It is crucial to avoid disturbing the undissolved phase at the bottom of the vial.

-

Transfer the aliquot to a pre-weighed volumetric flask and record the mass of the transferred solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution solvent should be miscible with the sample and should not interfere with the analysis.

-

-

Quantification:

-

UV-Vis Spectroscopy: If the imidazolium cation has a distinct UV absorbance, a calibration curve can be prepared using standard solutions of [C2mim]FeCl4 of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or evaporative light scattering detector) can also be used for quantification. A calibration curve is generated using standard solutions, and the concentration of the ionic liquid in the sample is determined by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

The solubility can be expressed in various units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

-

Caption: Experimental workflow for determining the solubility of [C2mim]FeCl4.

Conclusion

This compound is a magnetic ionic liquid with significant potential in various scientific and industrial applications. A thorough understanding of its solubility in organic solvents is critical for its effective utilization. While comprehensive quantitative solubility data is currently sparse in the public domain, this guide provides a framework for understanding its expected solubility behavior based on the principles of ionic liquid chemistry. Furthermore, the detailed experimental protocol outlined herein offers a robust methodology for researchers to determine the precise solubility of [C2mim]FeCl4 in their specific solvent systems of interest, thereby enabling the informed design of processes and experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Liquid Phase Behavior of Imidazolium-Based Ionic Liquids with Alcohols - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-Butyl-3-methylimidazolium tetrachloroferrate - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Handling of [EMIM][FeCl4]: A Technical Safety and Health Imperative

An In-depth Guide for Researchers and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) presents both unprecedented opportunities and unique challenges for the scientific community. Among these, 1-ethyl-3-methylimidazolium tetrachloroferrate(III) ([EMIM][FeCl4]) has garnered significant attention for its magnetic properties and catalytic potential.[1][2][3][4] However, the very characteristics that make it a novel material necessitate a thorough understanding of its health and safety profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety and handling considerations for [EMIM][FeCl4], moving beyond rote procedural lists to explain the causality behind best practices.

Understanding the Inherent Hazards: A Tale of Two Ions

The hazard profile of [EMIM][FeCl4] is a composite of its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]+) cation and the tetrachloroferrate(III) ([FeCl4]−) anion. While comprehensive toxicological data for [EMIM][FeCl4] is not extensively documented, a robust understanding of its potential hazards can be extrapolated from data on structurally similar ionic liquids.

The [EMIM]+ cation , common to many ionic liquids, is known to exhibit some level of toxicity. Studies on various imidazolium-based ILs suggest that their biological impact can be influenced by the length of the alkyl chain, with longer chains generally correlating with increased toxicity.[5][6] While often lauded for their low volatility, this does not render them "green" or entirely safe, as they can still pose risks through dermal contact and ingestion.[6][7]

The [FeCl4]− anion presents more acute and immediate hazards. Chloroferrate compounds are known to be corrosive and react violently with water.[8] This reactivity is a critical consideration in both storage and handling, as inadvertent contact with moisture can lead to the release of hazardous fumes and a significant exothermic reaction.[8]

A safety data sheet for the closely related 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([BMIM][FeCl4]) explicitly states that it "Reacts violently with water" and "Causes severe skin burns and eye damage."[8] Given the similar nature of the anion, it is imperative to assume that [EMIM][FeCl4] exhibits comparable corrosive and water-reactive properties.

Prudent Handling and Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the corrosive and water-reactive nature of the [FeCl4]− anion and the potential toxicity of the [EMIM]+ cation, a stringent personal protective equipment (PPE) regimen is mandatory. The following protocol is designed to provide a comprehensive barrier against exposure.

Essential Personal Protective Equipment

| PPE Component | Specifications | Rationale |

| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes of the corrosive liquid which can cause severe eye damage.[8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns and irritation.[8][9] |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and splashes. |

| Respiratory Protection | Not generally required in a well-ventilated area due to low volatility. However, if aerosols are generated or in case of a spill, a respirator with an appropriate cartridge for acid gases and organic vapors should be used. | While not highly volatile, inhalation of any generated aerosols or decomposition products should be avoided.[10] |

Step-by-Step PPE Protocol

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Storage and Incompatibility: Preventing Hazardous Reactions

The stability of [EMIM][FeCl4] is contingent on proper storage conditions. The primary concern is its reactivity with water.[8]

Storage Recommendations:

-

Container: Store in a tightly sealed, dry, inert-gas-purged container.

-

Environment: A cool, dry, and well-ventilated area is essential.[11] Storage at 2-8°C under a nitrogen atmosphere is recommended.[11]

-

Incompatibilities: Keep away from water, strong oxidizing agents, and bases.[8][10]

The violent reaction with water underscores the importance of a dedicated dry storage environment. Any potential for atmospheric moisture ingress must be mitigated.

Emergency Procedures: A Calm and Calculated Response

In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.

Spill Response

A spill of [EMIM][FeCl4] should be treated as a hazardous chemical incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Toxicological Profile: An Area for Further Investigation

General findings from studies on imidazolium-based ionic liquids indicate potential for:

-

Cytotoxicity: Many ionic liquids have been shown to be toxic to various cell lines.[7]

-

Aquatic Toxicity: Ionic liquids can be harmful to aquatic organisms.[5][7] Their solubility in water means that spills can have a significant environmental impact.

-

Biodegradability: The biodegradability of ionic liquids is highly variable and often limited, raising concerns about their persistence in the environment.[7]

For [EMIM][FeCl4] specifically, a study noted that data was "lacking or inconclusive" regarding its toxicity.[12] This highlights a critical knowledge gap and underscores the need for a cautious approach, treating the substance as potentially toxic until more definitive data is available.

Disposal Considerations: Responsible Stewardship

Due to its potential toxicity and reactivity, [EMIM][FeCl4] must be disposed of as hazardous waste. It should not be discharged into drains or the environment.[8] Disposal must be in accordance with all local, state, and federal regulations.

Conclusion: A Culture of Safety

The unique properties of [EMIM][FeCl4] make it a valuable tool in the researcher's arsenal. However, its potential hazards demand a culture of safety that is proactive, informed, and unwavering. By understanding the underlying chemical principles of its reactivity and potential toxicity, and by adhering to stringent handling and emergency protocols, scientists can harness the potential of this novel material while ensuring the safety of themselves, their colleagues, and the environment. The lack of comprehensive toxicological data for [EMIM][FeCl4] should not be seen as an indication of its safety, but rather as a call for heightened vigilance and a commitment to responsible scientific practice.

References

- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 2. Confinement Effects on the Magnetic Ionic Liquid this compound(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-range magnetic ordering in magnetic ionic liquid: Emim[FeCl 4] | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iolitec.de [iolitec.de]

- 9. This compound | 850331-04-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. iolitec.de [iolitec.de]

- 11. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Imidazolium-Based Ionic Liquids: A Technical Guide for Researchers

Foreword: Beyond the "Green" Facade

Imidazolium-based ionic liquids (ILs), once heralded as "green solvents" due to their low vapor pressure, have carved a significant niche in various scientific and industrial domains, from catalysis to drug delivery.[1] However, their journey from the laboratory to broader application has unveiled a more complex environmental narrative. Their inherent stability and solubility in water, advantageous for many processes, also raise critical questions about their fate and impact upon entering aquatic and terrestrial ecosystems.[2] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, moving beyond simplistic labels to provide a nuanced understanding of the environmental toxicology and biodegradability of these fascinating yet challenging compounds. We will delve into the mechanisms of their ecotoxicity, explore the pathways of their environmental degradation, and outline the methodologies required for their accurate assessment.

Section 1: The Dichotomy of Design: Structure-Toxicity Relationships

The environmental impact of an imidazolium-based IL is not a monolithic characteristic but is intricately linked to its molecular architecture. The length of the alkyl chain substituent on the imidazolium ring and the nature of the accompanying anion are the primary determinants of its toxicological profile.

The Cation's Reach: Alkyl Chain Length as a Primary Toxicity Driver

A consistent and critical finding across numerous ecotoxicological studies is the direct correlation between the length of the alkyl chain on the imidazolium cation and its toxicity.[3][4][5] As the alkyl chain elongates, the lipophilicity of the cation increases, enhancing its ability to interact with and disrupt biological membranes, which is believed to be the primary mechanism of toxicity.[2][6][7][8] This "side-chain effect" is a crucial consideration in the design of more environmentally benign ILs.

The Anion's Influence: A Secondary but Significant Role

While the cation, particularly its alkyl chain, is the primary driver of toxicity, the anion also plays a role, albeit a more secondary one.[3] Studies have shown that the choice of anion can modulate the overall toxicity of the imidazolium-based IL. For instance, some studies suggest that ILs with halide anions may exhibit different toxicity profiles compared to those with more complex organic anions.[4] However, the effect of the anion is generally less pronounced than that of the cation's alkyl chain length.[3]

Section 2: Ecotoxicological Profile: A Multi-Trophic Level Perspective

The potential environmental risk of imidazolium-based ILs is best understood by examining their effects across different trophic levels, from microorganisms to vertebrates.

Aquatic Invertebrates: A High-Sensitivity Group

Aquatic invertebrates, such as the water flea Daphnia magna, are often highly sensitive to imidazolium-based ILs.[9] These organisms are a critical component of freshwater ecosystems, and their susceptibility makes them important indicator species for ecotoxicological assessments. The acute toxicity is typically quantified by the median effective concentration (EC50), the concentration at which 50% of the population shows an adverse effect (e.g., immobilization) after a specific exposure time.

Algae: Foundational Impacts on Aquatic Food Webs

Algae, as primary producers, form the base of most aquatic food webs. The inhibition of algal growth by imidazolium-based ILs can have cascading effects throughout the ecosystem.[10][11] Toxicity to algae is generally assessed by measuring the inhibition of growth over a 72- or 96-hour period, with the EC50 value representing the concentration that causes a 50% reduction in growth rate.

Fish: Vertebrate Responses and Developmental Effects

Studies on fish, such as the zebrafish (Danio rerio), provide insights into the potential vertebrate toxicity of imidazolium-based ILs.[2][12] Acute toxicity is measured by the median lethal concentration (LC50), the concentration that is lethal to 50% of the test population over a defined period, typically 96 hours. Beyond acute lethality, sublethal effects on development and behavior are also critical areas of investigation.

Quantitative Ecotoxicity Data

The following table summarizes representative ecotoxicity data for a selection of 1-alkyl-3-methylimidazolium chloride ([Cn mim]Cl) ionic liquids across different organisms. This data underscores the profound influence of the alkyl chain length on toxicity.

| Ionic Liquid | Organism | Endpoint | Exposure Time (h) | EC50/LC50 (mg/L) | Reference(s) |

| [C4mim]Cl | Daphnia magna | Immobilization | 48 | 8.03 - 19.91 | [9] |